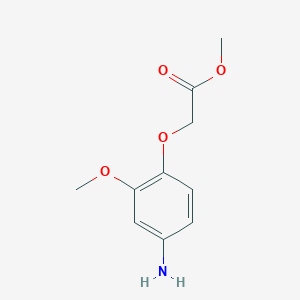

Methyl (4-amino-2-methoxyphenoxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl (4-amino-2-methoxyphenoxy)acetate” is a chemical compound with the CAS Number: 924843-60-7 . It has a molecular weight of 211.22 and its IUPAC name is methyl (4-amino-2-methoxyphenoxy)acetate .

Molecular Structure Analysis

The InChI code for “Methyl (4-amino-2-methoxyphenoxy)acetate” is 1S/C10H13NO4/c1-13-9-5-7 (11)3-4-8 (9)15-6-10 (12)14-2/h3-5H,6,11H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“Methyl (4-amino-2-methoxyphenoxy)acetate” has a molecular weight of 211.22 . It is stored at refrigerated temperatures . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density are not available in the current literature.Scientific Research Applications

Chemical Synthesis and Reactions :

- A study by Novakov et al. (2017) investigated the reaction of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with adamantan-2-amine, yielding target amides and demonstrating its potential in complex chemical syntheses (Novakov et al., 2017).

Antimicrobial Properties :

- Ali and Shaharyar (2007) discovered novel phenoxyacetic acid derivatives, including methyl 2-{4-[1-amino(thioxo)methyl-5-(substituted phenyl)-4,5-dihydro-1H-3-pyrazolyl]-2-methoxyphenoxy}acetic acid, which showed significant activity against Mycobacterium tuberculosis (Ali & Shaharyar, 2007).

Agricultural Chemistry and Herbicides :

- Hayashi and Kouji (1990) synthesized geometrical isomers of a related compound, which demonstrated substantial herbicidal effects on various broadleaf weeds, indicating potential agricultural applications (Hayashi & Kouji, 1990).

Biochemical Research :

- Engelmann, Kaufmann, and Diekert (2001) isolated an enzyme from Acetobacterium dehalogenans that transferred methyl groups to a corrinoid protein, suggesting applications in studying complex biochemical pathways (Engelmann, Kaufmann, & Diekert, 2001).

Analytical Chemistry :

- Gatti et al. (1990) used a compound structurally similar to methyl (4-amino-2-methoxyphenoxy)acetate for the high-performance liquid chromatographic determination of aliphatic thiols, highlighting its utility in analytical methodologies (Gatti et al., 1990).

Brown Adipose Tissue and Thermogenesis Research :

- Howe, Rao, Holloway, and Stribling (1992) identified methyl [4-[2-[(2-hydroxy-3-phenoxypropyl)amino]ethoxy]phenoxy]acetate as a potential beta 3-adrenergic agonist, which could have implications in understanding thermogenesis and obesity treatment (Howe et al., 1992).

Organic Synthesis and Medicinal Chemistry :

- Roberts, Joule, Bros, and Álvarez (1997) explored the synthesis of Pyrrolo[4,3,2-de]quinolines from compounds including 2-methoxy-5-nitroaniline, revealing the role of similar compounds in complex organic syntheses with potential medicinal applications (Roberts et al., 1997).

Material Science and Polymer Chemistry :

- Stenzel, Cummins, Roberts, Davis, Vana, and Barner‐Kowollik (2003) demonstrated the use of methyl (4-methoxyphenoxy)carbonothioylsulfanyl acetate in the living free radical polymerization of vinyl acetate, indicating applications in material science and polymer chemistry (Stenzel et al., 2003).

properties

IUPAC Name |

methyl 2-(4-amino-2-methoxyphenoxy)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-13-9-5-7(11)3-4-8(9)15-6-10(12)14-2/h3-5H,6,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVRXLDGTOQXDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)OCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

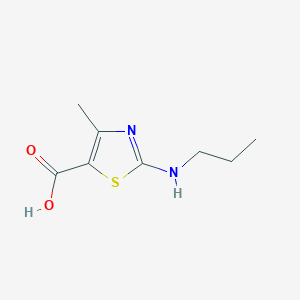

![Dimethyl 5-[(3,4-dimethylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2373166.png)

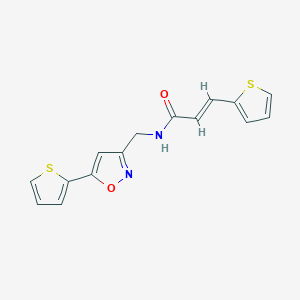

![(2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B2373167.png)

![(2-Bromo-5-methoxyphenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone;hydrochloride](/img/structure/B2373168.png)

![N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide](/img/structure/B2373169.png)

![4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylbenzenesulfonamide](/img/structure/B2373170.png)

![2-hydroxy-N-(3-methoxyphenethyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2373172.png)

![(3-(dimethylamino)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2373177.png)

![N-(benzo[b]thiophen-5-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2373182.png)

![6-Ethyl-1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2373188.png)